molecular formula C13H12O4 B1620946 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid CAS No. 92075-69-9

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid

Cat. No. B1620946
CAS RN: 92075-69-9
M. Wt: 232.23 g/mol
InChI Key: FMDJPIDUSFJPFC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C13H12O4 . It is also known by its CAS Registry Number: 92075-69-9 .


Synthesis Analysis

A rigid phenylalanine analogue, 2-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-carboxylic acid, was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ILMCRZOMKCLIFZ-UHFFFAOYSA-N .

Scientific Research Applications

Photochemical Properties

1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivatives have been studied for their photochemical properties. Morrison and Nylund (1976) investigated the irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in acidic methanol, leading to novel anti-Markovnikov addition of methanol across the methylene double bond. This highlights its potential in photochemical reactions and synthetic chemistry (Morrison & Nylund, 1976).

Synthesis and Stereochemical Analysis

The synthesis and stereochemical analysis of certain 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives, particularly as analogues of phenylalanine, have been a subject of research. Layton et al. (1984) synthesized and analyzed the structure of a rigid phenylalanine analogue, providing insights into the stereochemistry and potential applications in medicinal chemistry (Layton et al., 1984).

properties

IUPAC Name

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-12(15)10-8-5-9(11(10)13(16)17)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJPIDUSFJPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3=CC=CC=C23)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376292
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid

CAS RN

92075-69-9
Record name 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NK Kim - 2003 - search.proquest.com
A salt bridge denotes a pair of oppositely charged groups that form at least one hydrogen bond. 1 In proteins, salt bridges play an important role in structure and function such as in …
Number of citations: 0 search.proquest.com
S Ismailov - Школа Науки, 2019 - elibrary.ru
New reaction of diazomethane КОРЗИНА ПОИСК НАВИГАТОР СЕССИЯ КОНТАКТЫ ИНФОРМАЦИЯ О ПУБЛИКАЦИИ eLIBRARY ID: 41485177 NEW REACTION OF …
Number of citations: 0 elibrary.ru

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